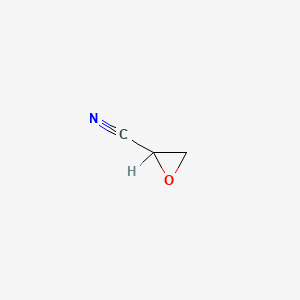

2-Cyanoethylene oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxirane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHIVZARDAPEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963379 | |

| Record name | Oxirane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-51-6 | |

| Record name | 2-Cyanoethylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYANOETHYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C17IZ13QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for 2 Cyanoethylene Oxide and Its Derivatives

Catalytic Epoxidation Strategies for Acrylonitrile (B1666552) Precursors

The direct epoxidation of the carbon-carbon double bond in acrylonitrile presents a straightforward route to 2-cyanoethylene oxide. However, the electron-withdrawing nature of the nitrile group deactivates the double bond towards electrophilic attack, making this transformation challenging. Consequently, highly reactive oxidants or specialized catalytic systems are required.

Peracid-Mediated Oxidations and Mechanistic Considerations

The reaction of alkenes with peroxy acids (peracids) is a classic and widely used method for epoxidation. libguides.comorientjchem.org The generally accepted mechanism for this reaction is the "butterfly mechanism," a concerted process where the peracid transfers an oxygen atom to the alkene. rsc.org In this single-step mechanism, the alkene's π-electrons attack the electrophilic oxygen of the peracid, while the O-O bond cleaves and a proton is transferred to the carbonyl oxygen of the peracid, resulting in the formation of an epoxide and a carboxylic acid. researchgate.net This concerted pathway explains the observed syn-stereoselectivity of the reaction, where the stereochemistry of the starting alkene is retained in the epoxide product. libguides.comrsc.org

The rate of peracid epoxidation is influenced by electronic factors. Electron-donating groups on the alkene increase the nucleophilicity of the double bond and accelerate the reaction, while electron-withdrawing groups, such as the cyano group in acrylonitrile, decrease the reactivity. rsc.org Conversely, electron-withdrawing groups on the peracid increase its electrophilicity and reactivity. rsc.org While this method is general for many alkenes, its application to electron-deficient olefins like acrylonitrile requires more forceful conditions or more reactive peracid systems.

Transition Metal-Catalyzed Epoxidations of Nitrile-Containing Olefins

To overcome the low reactivity of electron-deficient olefins like acrylonitrile, transition metal catalysts are often employed. These catalysts can activate the oxidant, typically a peroxide, to generate a highly reactive oxidizing species.

One notable example is the use of a divanadium-substituted phosphotungstate, [γ-PW₁₀O₃₈V₂(μ-OH)₂]³⁻, which effectively catalyzes the epoxidation of various electron-deficient alkenes, including acrylonitrile, using hydrogen peroxide (H₂O₂). This system allows for the epoxidation to proceed without the unwanted side reaction of nitrile hydrolysis to the corresponding amide. The proposed mechanism involves the formation of a hydroperoxo species, followed by dehydration to generate a peroxo species which then transfers an oxygen atom to the alkene.

In another context, palladium-catalyzed α-alkenylation of arylacetonitriles has been used to produce aryl acrylonitriles, which can then be subjected to epoxidation. For instance, the epoxidation of an aryl acrylonitrile derivative has been achieved using 30% hydrogen peroxide and potassium carbonate in DMSO, affording the corresponding α,β-epoxy amide. frontiersin.org This demonstrates a two-step approach to substituted cyanoethylene oxides.

| Catalyst System | Oxidant | Substrate Type | Key Findings |

| Divanadium-substituted phosphotungstate | H₂O₂ | Acrylonitrile, other electron-deficient alkenes | Efficient epoxidation without nitrile hydrolysis. |

| Palladium/NIXANTPHOS | - | Arylacetonitriles (precursor synthesis) | Enables synthesis of aryl acrylonitriles. |

| K₂CO₃ | H₂O₂ | Aryl acrylonitrile derivative | Subsequent epoxidation to an α,β-epoxy amide. frontiersin.org |

This table summarizes selected transition metal-catalyzed systems relevant to the synthesis of this compound and its derivatives.

Organocatalytic Systems for Asymmetric Epoxidation (e.g., as applied to related epoxides)

Asymmetric epoxidation, the selective formation of one enantiomer of a chiral epoxide, is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. acs.org Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric transformations.

While the direct asymmetric organocatalytic epoxidation of acrylonitrile itself is not widely reported, studies on related α,β-unsaturated nitriles provide valuable insights. For example, the diastereospecific and enantioselective epoxidation of trans-2-aroyl-3-arylacrylonitriles has been achieved using a commercially available diaryl L-prolinol catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgnih.gov This method yields highly functionalized epoxides with complete trans-diastereoselectivity and good enantioselectivity (up to 84% ee), which can be further enhanced by crystallization. acs.orgnih.gov

Another approach involves the use of chiral C₂-symmetric 3,3′-bisaminomethyl-binaphthol (AMB) as an organocatalyst for the asymmetric epoxidation of trisubstituted acrylonitriles with cumene (B47948) hydroperoxide as the oxidant. researchgate.net These examples with more complex acrylonitriles highlight the potential for developing similar organocatalytic systems for the parent acrylonitrile, which would be a significant advancement in producing enantiopure this compound. researchgate.netcsic.es

Alternative Ring-Closure Approaches to Epoxide Formation (e.g., from halohydrins)

An alternative to the direct oxidation of an alkene is a two-step process involving the formation of a halohydrin followed by intramolecular ring-closure. For acrylonitrile, this would involve the formation of a cyanohalohydrin (e.g., 3-halo-2-hydroxypropanenitrile).

The general synthesis of halohydrins involves the reaction of an alkene with a halogen (e.g., Br₂ or Cl₂) in the presence of water. sciopen.com Water acts as a nucleophile, attacking the intermediate halonium ion to yield the halohydrin. The subsequent ring-closure to the epoxide is typically achieved by treatment with a base. The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis (an Sₙ2 reaction) to displace the adjacent halide and form the epoxide ring. This ring-closure results in an inversion of stereochemistry at the carbon bearing the halogen.

While this is a standard method for many epoxides, specific documented examples of the synthesis of this compound via the isolation and cyclization of a cyanohalohydrin from acrylonitrile are not prevalent in readily available literature. However, a patent describes the synthesis of related 3-halo-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters, indicating that halogenation adjacent to a nitrile group is a feasible synthetic step. google.com The intramolecular cyclization of a suitably formed cyanohalohydrin remains a theoretically viable, albeit less common, route to this compound.

Control of Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving high selectivity is a critical aspect of modern synthetic chemistry. In the synthesis of this compound and its derivatives, several types of selectivity are important.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the epoxidation of acrylonitrile, the key challenge is the selective oxidation of the carbon-carbon double bond without reacting with the nitrile group. The use of catalytic systems like the divanadium-substituted phosphotungstate with H₂O₂ has been shown to be highly chemoselective, avoiding the hydrolysis of the nitrile to an amide.

Regioselectivity concerns the site of bond formation. In the halohydrin route, the addition of the halogen and hydroxyl group across the double bond of acrylonitrile would be regioselective. In the subsequent ring-opening of this compound, the regioselectivity is dictated by the reaction conditions. Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom, whereas under basic or nucleophilic conditions, the attack occurs at the less sterically hindered carbon. masterorganicchemistry.comyoutube.com For example, the vitamin B₁₂-catalyzed ring-opening of epoxides in the presence of acrylonitrile as an electrophile proceeds with high regioselectivity, with the nucleophilic Co(I) species attacking the less hindered side of the epoxide. acs.org

Stereoselectivity is the preferential formation of one stereoisomer over another. As mentioned, peracid epoxidations are typically stereospecific, proceeding with syn-addition. libguides.com For achieving enantioselectivity in the epoxidation of acrylonitrile derivatives, chiral catalysts are necessary. Organocatalytic systems, such as those based on diaryl prolinols or chiral aminomethylbinaphthols, have demonstrated high diastereoselectivity and good enantioselectivity for substituted acrylonitriles. researchgate.netnih.gov

Development of Novel and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming for processes that are more environmentally benign. For this compound, this involves considering the sustainability of both the starting materials and the synthetic methods.

A significant portion of acrylonitrile is produced via the SOHIO process, which involves the catalytic ammoxidation of propylene (B89431). nih.gov While efficient, this process relies on fossil fuel feedstocks. Research into "green" routes to acrylonitrile includes its synthesis from renewable resources like glycerol (B35011) (a byproduct of biodiesel production) or lignocellulosic biomass. nih.gov

In the epoxidation step itself, a key goal is to replace traditional stoichiometric oxidants like peracids with greener alternatives. Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water. pitt.edu The direct synthesis of H₂O₂ from H₂ and O₂ is considered a green technology, and its in-situ generation and use in epoxidations is an active area of research. sciopen.compitt.edu The use of H₂O₂ in transition metal-catalyzed epoxidations of acrylonitrile represents a step towards a more sustainable process.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a valuable chemical intermediate, has been increasingly scrutinized through the lens of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org Key strategies in the green synthesis of epoxides like this compound focus on the use of environmentally benign oxidants, the application of catalytic systems over stoichiometric reagents, and the use of safer solvents. acs.orgnih.gov A major advancement in this area is the use of hydrogen peroxide (H₂O₂) as a "green" oxidant, as its primary byproduct is water. chemcess.com Furthermore, the development of heterogeneous catalysts, organocatalysts, and biocatalysts offers pathways to milder reaction conditions, enhanced selectivity, and improved energy efficiency. acs.orgresearchgate.netrsc.org

One of the foundational green approaches applicable to the synthesis of this compound is the Payne epoxidation, which utilizes a nitrile in conjunction with hydrogen peroxide. acs.orgsciencemadness.org The reaction proceeds through an in-situ generated peroxyimidic acid intermediate that acts as the epoxidizing agent. orgsyn.org This system can be rendered more environmentally friendly by using solid bases or alternative hydrogen peroxide sources. For instance, the complex of urea-hydrogen peroxide (UHP) serves as a stable, anhydrous source of H₂O₂, which can minimize side reactions in aqueous media and allow for controlled release. researchgate.nettandfonline.com

Heterogeneous catalysis represents a significant pillar in the green synthesis of epoxides from electron-deficient olefins like acrylonitrile. The use of solid catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. researchgate.net Hydrotalcites, which are layered double hydroxides, have been demonstrated as efficient, reusable solid base catalysts for epoxidation reactions using hydrogen peroxide in the presence of a nitrile. researchgate.netcapes.gov.br While detailed studies on acrylonitrile epoxidation to this compound using this specific catalyst are focused on analogous compounds like glycidamide (B1671898), the results are promising. researchgate.net In one such study, glycidamide was synthesized from acrylonitrile using a hydrotalcite catalyst, achieving a 74% yield. researchgate.net

Organocatalysis provides another metal-free, green alternative for epoxidation. Commercially available, activated ketones have been identified as effective organocatalysts for the epoxidation of a wide range of olefins, including acrylonitrile, using dilute hydrogen peroxide. acs.org A notable example is 2,2,2-trifluoroacetophenone, which can catalyze the reaction with low catalyst loading (2–5 mol%) at room temperature, producing the corresponding epoxide in high yields within a short reaction time. acs.org This method avoids the use of heavy metal catalysts and harsh reaction conditions. acs.org

Biocatalysis, leveraging the high selectivity and efficiency of enzymes, is an emerging frontier for green epoxidation. nih.gov Enzymes can operate under mild conditions of temperature and pH in aqueous environments. rsc.org While industrial-scale enzymatic synthesis of this compound is still in development, biological systems offer a blueprint. Cytochrome P450 enzymes, for example, are known to metabolize acrylonitrile to this compound in vivo. nih.govnih.gov Furthermore, unspecific peroxygenases (UPOs) from fungi have shown the ability to epoxidize terminal alkenes using H₂O₂ as the sole cosubstrate, and halohydrin dehalogenases (HHDHs) are used in enzymatic cascade reactions that involve epoxide formation and subsequent ring-opening. rsc.orgmdpi.commdpi.com These enzymatic strategies highlight a promising path toward highly selective and sustainable production methods.

Below is a table summarizing various green synthetic approaches for the epoxidation of acrylonitrile and related olefins.

| Catalytic System | Catalyst | Substrate | Oxidant | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Organocatalysis | 2,2,2-Trifluoroacetophenone (5 mol %) | Acrylonitrile | 30% aq. H₂O₂ | tert-Butyl alcohol, aq. K₂CO₃ buffer, MeCN, 1h, RT | High | acs.org |

| Heterogeneous Catalysis | Hydrotalcite (Mg₁₀Al₂(OH)₂₄CO₃) | Acrylonitrile | 25% aq. H₂O₂ | Methanol, 18h, 313 K (in presence of acrylamide (B121943) co-catalyst) | 74% (for Glycidamide) | researchgate.net |

| Payne Epoxidation | Potassium Bicarbonate | cis-Cyclooctene | 30% aq. H₂O₂ | Methanol, Acetonitrile, RT | Not Specified | orgsyn.org |

| Payne Epoxidation (UHP) | Base (e.g., K₂CO₃) | Cyclohexene | Urea-Hydrogen Peroxide (UHP) | Methanol, Benzonitrile, 50 °C | 96% | tandfonline.com |

| Biocatalysis (in vivo) | Cytochrome P450 2E1 | Acrylonitrile | O₂/NADPH | Human Hepatic Microsomes | Vmax: 129-315 pmol/min/mg | nih.gov |

Elucidation of Chemical Reactivity and Intricate Mechanistic Pathways of 2 Cyanoethylene Oxide

Nucleophilic Ring-Opening Dynamics and Adduct Formation

The dominant reaction pathway for 2-cyanoethylene oxide is nucleophilic ring-opening, driven by the release of ring strain. This process can be initiated by a wide array of nucleophiles and can be catalyzed by both acids and bases.

Acid-Catalyzed Ring Opening Kinetics and Stereospecificity

Under acidic conditions, the epoxide oxygen of this compound is protonated, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. pearson.comtandfonline.com This acid-catalyzed ring-opening is significantly more facile than for other, less strained ethers. readchemistry.com The reaction generally proceeds under milder conditions, such as with dilute aqueous acid at room temperature, to yield the corresponding 1,2-diol. libretexts.org

The mechanism of acid-catalyzed epoxide opening is a hybrid between an SN1 and SN2 pathway. libretexts.org The process begins with the protonation of the epoxide oxygen, creating a good leaving group. Subsequently, the carbon-oxygen bond starts to break, leading to a build-up of positive charge on the more substituted carbon. A nucleophile then attacks the electrophilic carbon before a full carbocation can form. libretexts.org For asymmetrically substituted epoxides like this compound, nucleophilic attack is generally expected to occur at the more substituted carbon atom due to the stabilization of the partial positive charge in the transition state. pearson.comechemi.com

While specific kinetic data such as rate constants for the acid-catalyzed hydrolysis of this compound are not extensively detailed in the available literature, studies on similar epoxides demonstrate that the rate is dependent on the acid concentration and the structure of the epoxide. science.govscience.gov The hydrolysis of this compound has been noted to be catalyzed by epoxide hydrolase, an enzyme that facilitates the addition of water to form a diol. free.fr

Stereochemically, acid-catalyzed ring-opening of epoxides typically proceeds with anti-stereochemistry, resulting from a backside attack of the nucleophile on the protonated epoxide. readchemistry.com This leads to the formation of trans products. For example, the acid-catalyzed hydrolysis of an epoxide on a cyclohexane (B81311) ring yields a trans-1,2-diol. libretexts.org It is therefore expected that the reaction of this compound with nucleophiles under acidic conditions would result in products with an inverted stereochemistry at the site of attack.

Base-Catalyzed Ring Opening and Product Distribution

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound occurs via an SN2 mechanism. libretexts.orgechemi.com The high ring strain of the epoxide is sufficient to overcome the poor leaving group nature of the alkoxide that is formed. readchemistry.comlibretexts.org

Unlike the acid-catalyzed pathway, the base-catalyzed ring-opening of unsymmetrical epoxides is highly regioselective, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.orgechemi.com For this compound, this would be the carbon atom not bearing the cyano group. The reaction proceeds with an inversion of configuration at the center of attack, leading to anti-stereoselectivity. libretexts.org

The product distribution is therefore dependent on the attacking nucleophile. For instance, reaction with hydroxide (B78521) ions in a basic aqueous solution yields a 1,2-diol, while reaction with alkoxides will produce an alkoxy alcohol. readchemistry.comlibretexts.org The nitrile group can also be hydrolyzed under basic conditions to a carboxylate salt, which can further influence the final product distribution depending on the reaction conditions. chemistrysteps.com

Reactivity with Various Nucleophiles in Complex Synthetic Scenarios (e.g., macromolecule interaction)

This compound readily reacts with a variety of biological nucleophiles, a process central to its toxicological profile as a metabolite of acrylonitrile (B1666552). tandfonline.comreadchemistry.com Its reactivity with macromolecules such as DNA and proteins has been a primary focus of research.

Studies have shown that this compound directly alkylates DNA in vitro at a much faster rate than its precursor, acrylonitrile. science.gov It reacts with deoxyribonucleosides at physiological pH (7.0-7.5) and 37°C to form a variety of adducts. science.gov For example, reaction with deoxyadenosine (B7792050) yields N6-(2-hydroxy-2-carboxyethyl)-dAdo and 1,N6-etheno-dAdo. science.gov A notable reaction is the facile Dimroth rearrangement of the initially formed 1-substituted adduct to the more stable N6-substituted product, a reaction thought to be catalyzed by the hydroxyl group on the side chain of the adduct. science.govacs.org

The interaction with other DNA bases also leads to specific adducts. With deoxycytidine, it forms 3-HOCE-dUrd, and with deoxyguanosine, it yields 7-(2-oxoethyl)-Gua. science.gov Reaction with deoxythymidine produces 3-OXE-dThd. science.gov The relative yields of these adducts in calf thymus DNA have been quantified, with 7-(2-oxoethyl)-Gua and 3-HOCE-dUrd being the most abundant. science.gov

The following table summarizes the adducts formed from the reaction of this compound with deoxyribonucleosides and their yields. science.gov

| Deoxyribonucleoside | Adduct | Yield (%) |

| Deoxyadenosine (dAdo) | N6-(2-hydroxy-2-carboxyethyl)-dAdo | 2 |

| 1,N6-etheno-dAdo | 11 | |

| Deoxycytidine (dCyd) | 3-HOCE-dUrd | 22 |

| Deoxyguanosine (dGuo) | 7-(2-oxoethyl)-Gua | 31 |

| Deoxythymidine (dThd) | 3-OXE-dThd | 3 |

Beyond DNA, this compound also reacts with proteins, primarily at nucleophilic sites such as the sulfhydryl groups of cysteine residues. chemistrysteps.com It also reacts with glutathione (B108866), a key molecule in detoxification pathways, although at a slower rate than acrylonitrile itself. science.gov The conjugation with glutathione is an important detoxification route, leading to the formation of mercapturic acids that can be excreted. free.fr

Stereochemical Inversion and Retention in Ring-Opening Processes

The stereochemical outcome of the nucleophilic ring-opening of this compound is dictated by the reaction mechanism. As is characteristic of SN2 reactions, base-catalyzed ring-opening proceeds with a complete inversion of stereochemistry at the carbon atom that is attacked by the nucleophile. libretexts.org This is a direct consequence of the backside attack of the nucleophile relative to the carbon-oxygen bond that is breaking.

In the case of acid-catalyzed ring-opening, the situation is more nuanced. While it generally proceeds with a net inversion of configuration, the partial SN1 character of the transition state can sometimes lead to a loss of stereospecificity. However, for most epoxides, the anti-addition of the nucleophile and the hydroxyl group is the predominant outcome. readchemistry.comlibretexts.org Therefore, it is expected that the reaction of a chiral center in this compound with a nucleophile would predominantly lead to the product with an inverted configuration at that center under both acidic and basic conditions.

Electrophilic Transformations and Rearrangement Reactions

While the primary reactivity of this compound is as an electrophile, the possibility of it undergoing other transformations exists. However, there is limited information in the searched literature specifically detailing electrophilic transformations where this compound acts as a nucleophile or undergoes significant rearrangement reactions. Epoxides, in general, are not strong nucleophiles.

Rearrangement reactions of some substituted epoxides can be promoted under acidic or thermal conditions. For instance, the rearrangement of certain aziridines, which are nitrogen analogs of epoxides, to oxazolines can be catalyzed by Lewis acids like BF3·OEt2. mdpi.com While not directly involving this compound, this suggests that under specific catalytic conditions, rearrangement could be a possible, though not commonly reported, reaction pathway. Thermal or photo-induced rearrangements have been observed for other heterocyclic systems, but specific studies on this compound are not prominent in the reviewed literature. oup.com

Polymerization Mechanisms and Kinetic Studies

This compound can undergo ring-opening polymerization, a reaction that has been explored for the synthesis of functional polyethers. The polymerization is typically initiated cationically.

Studies have detailed the cationic ring-opening copolymerization of this compound (CEO) with tetrahydrofuran (B95107) (THF). researchgate.netlookchem.com This copolymerization, initiated by methyl trifluoromethanesulfonate (B1224126) (MeOTf), allows for the synthesis of cyano-functional polyether copolymers. researchgate.net The incorporation of both monomers has been followed by NMR spectroscopy, providing insights into the kinetics of the polymerization process. researchgate.net

The resulting poly(THF-co-CEO) copolymers have been characterized, with CEO content varying from 3.3% to 29.3% and molecular weights ranging from 5100 to 31,900 g·mol⁻¹. researchgate.net The polydispersity indices (Mw/Mn) of these copolymers are in the range of 1.31 to 1.74. researchgate.net The presence of the cyano groups in the polymer backbone provides a handle for further functionalization, for example, to amino or carboxyl groups in a single step. researchgate.net

The following table summarizes the properties of poly(THF-co-CEO) copolymers with varying CEO content. researchgate.net

| CEO Content (%) | Mn (g·mol⁻¹) | Mw/Mn |

| 3.3 | 5100 | 1.31 |

| 8.4 | 31900 | 1.74 |

| 29.3 | - | - |

Information on the homopolymerization of this compound is less detailed, but it is known to be a monomer in polymerization reactions. free.frnih.gov The general mechanism for cationic ring-opening polymerization of epoxides involves initiation by an electrophile, followed by propagation where the monomer attacks the growing polymer chain, and potential termination or chain transfer reactions. nih.gov

Cationic Ring-Opening Polymerization

The cationic ring-opening polymerization (CROP) of this compound (CEO) represents a significant method for synthesizing functional polyethers. Research has demonstrated the successful copolymerization of CEO with other cyclic ethers, such as tetrahydrofuran (THF), to create cyano-functional polyether copolymers. acs.org This process is typically initiated by electrophilic compounds like methyl trifluoromethanesulfonate (MeOTf). acs.org

The mechanism involves the protonation or alkylation of the oxygen atom in the epoxide ring, forming a tertiary oxonium ion. This active species is susceptible to nucleophilic attack by a monomer molecule, leading to the opening of the ring and the propagation of the polymer chain. In the copolymerization of CEO and THF, kinetic studies performed via NMR spectroscopy have shown how both monomers are incorporated into the growing polymer chain. acs.org

The resulting poly(THF-co-CEO) copolymers exhibit a range of molecular weights, typically from 5,100 to 31,900 g·mol⁻¹, with polydispersity indices (M_w/M_n) between 1.31 and 1.74. acs.org A key feature of these copolymers is the presence of pendant cyano groups, which serve as versatile handles for post-polymerization modification. These groups can be readily converted into primary amine or carboxylic acid functionalities in simple, one-step procedures, yielding multifunctional materials like polyTHF–NH₂ and polyTHF–COOH. acs.org

The incorporation of CEO units into the polyTHF backbone has a notable effect on the material's thermal properties. Differential scanning calorimetry (DSC) has shown a progressive decrease in the melting point of the copolymers as the percentage of CEO increases, highlighting the ability to tune the physical properties of the resulting polymer. acs.org

Table 1: Properties of Poly(THF-co-CEO) Copolymers

This interactive table summarizes data on the cationic ring-opening copolymerization of this compound (CEO) with Tetrahydrofuran (THF).

| CEO Content in Copolymer (%) | Number-Average Molecular Weight (M_n, g·mol⁻¹) | Polydispersity Index (M_w/M_n) | Melting Point (°C) |

|---|---|---|---|

| 3.3 | 31,900 | 1.74 | 30 |

| 5.2 | 16,300 | 1.40 | 26 |

| 8.4 | 11,300 | 1.31 | 21 |

| 13.5 | 6,800 | 1.39 | Not specified |

| 29.3 | 5,100 | 1.56 | Not specified |

Source: Macromolecules, 2016. acs.org

Anionic Polymerization Pathways

Anionic ring-opening polymerization (AROP) provides another strategic pathway for the synthesis of polyethers from epoxide monomers. While literature specifically detailing the AROP of this compound is sparse, extensive research on structurally similar functional epoxides, such as epicyanohydrin, offers significant mechanistic insights. acs.org A highly effective modern approach is the monomer-activated anionic ring-opening polymerization (MAROP), which facilitates the synthesis of high molecular weight polyethers by suppressing chain-transfer reactions that can limit polymer growth in conventional AROP. researchgate.netresearchgate.net

In this mechanism, a nucleophilic initiator, often an alcohol in the presence of a strong, non-nucleophilic base or an ammonium (B1175870) salt, begins the polymerization. acs.orgresearchgate.net A crucial component is a Lewis acid, such as triisobutylaluminum (B85569), which acts as a monomer activator. The Lewis acid coordinates to the oxygen atom of the epoxide ring, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the growing polymer chain (the alcoholate). researchgate.net This activation allows the polymerization to proceed under mild conditions and dramatically increases propagation rates while minimizing undesirable side reactions. acs.orgresearchgate.net This controlled process enables the synthesis of well-defined polymers with high molecular weights and narrow polydispersity. researchgate.net

Coordination Polymerization for Tailored Polyether Copolymers

Coordination polymerization, particularly the monomer-activated mechanism, is a powerful technique for producing tailored polyether copolymers from functional epoxides like this compound. researchgate.net This method provides excellent control over the polymerization process, enabling the synthesis of copolymers with specific compositions and architectures. The mechanism relies on the coordination of a Lewis acid catalyst, such as triisobutylaluminum (i-Bu₃Al), to the oxygen atom of the epoxide monomer. researchgate.netresearchgate.net This coordination activates the monomer toward nucleophilic attack from the initiator or the propagating chain end.

Simultaneously, the initiator, such as an alkali metal alkoxide or a tetraalkylammonium salt, forms a more complex and less reactive 'ate' complex with the Lewis acid. researchgate.net This dual effect—activating the monomer while moderating the reactivity of the chain end—suppresses chain-transfer reactions and allows for the synthesis of very high molecular weight polyethers. researchgate.netresearchgate.net The technique is versatile, allowing for the copolymerization of different epoxides, such as ethylene (B1197577) oxide and propylene (B89431) oxide, to create random or block copolymers by controlling the monomer feed. acs.org This control is essential for tuning the properties of the final material, such as its solubility, thermal behavior, and functionality. acs.orgacs.org

Enzyme-Mediated Hydrolysis and Associated Mechanisms

This compound (CEO) is a reactive metabolite of acrylonitrile and is primarily detoxified in biological systems through two major enzyme-mediated pathways: direct hydrolysis by epoxide hydrolase (EH) and conjugation with glutathione (GSH), which can be catalyzed by glutathione S-transferases (GSTs). tandfonline.comnih.govnih.gov

Studies have revealed significant species-dependent differences in these pathways. nih.govoup.com Human hepatic microsomes possess a notable capacity to hydrolyze CEO, a reaction catalyzed by microsomal epoxide hydrolase. nih.govscience.gov This activity is heat-sensitive and is strongly inhibited by 1,1,1-trichloropropene oxide, a classic EH inhibitor. nih.govoup.com In contrast, hepatic microsomes from rats and mice show negligible hydrolytic activity toward CEO unless they are pretreated with inducing agents like phenobarbital (B1680315) or acetone. nih.govoup.com The hydrolysis of CEO in human liver microsomes follows Michaelis-Menten kinetics. nih.gov

Table 2: Kinetic Parameters for the Hydrolysis of this compound by Human Hepatic Microsomes

This interactive table displays the kinetic constants for the enzyme-mediated hydrolysis of CEO in samples from different human individuals.

| Human Subject | K_M (mM) | V_max (nmol/min/mg protein) |

|---|---|---|

| 1 | 0.6 | 8.3 |

| 2 | 3.2 | 18.8 |

| 3 | 1.8 | 10.7 |

| 4 | 1.1 | 10.0 |

| 5 | 2.5 | 18.3 |

| 6 | 1.7 | 14.2 |

Source: Carcinogenesis, 1993. nih.govoup.com

The second major pathway, glutathione conjugation, can occur non-enzymatically or be catalyzed by GSTs present in the cytosol and microsomes. nih.gov This reaction involves the nucleophilic attack of the thiol group of GSH on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of S-(cyanohydroxyethyl)GSH adducts. nih.gov In vitro studies comparing the enzymatic and non-enzymatic rates have shown that at physiological pH (7.3), the presence of hepatic cytosols from rats or mice increases the rate of GSH conjugation with CEO by approximately 1.6-fold over the rapid non-enzymic reaction. nih.gov However, human liver cytosols did not produce a similar enhancement for CEO, suggesting that in humans, CEO is a poorer substrate for hepatic GSTs compared to its precursor, acrylonitrile. nih.gov The existence of an active epoxide hydrolase pathway in humans provides an additional route for CEO detoxification that is not significantly present in rodents. nih.govoup.com

Advanced Theoretical and Computational Investigations of 2 Cyanoethylene Oxide

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical methods are used to define the electronic structure and predict the reactivity of 2-cyanoethylene oxide. The molecule's structure, featuring an epoxide ring adjacent to a cyano group, creates a reactive electrophilic site. scielo.br Computational analyses have been performed using various levels of theory, including ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), often paired with flexible basis sets like 6-311++G(d,p), to accurately model its electronic properties. acs.orgacs.orgacs.org

These calculations reveal the distribution of electron density and the nature of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The electronic structure is characterized by the electron-withdrawing nature of the cyano group, which influences the reactivity of the adjacent epoxide ring. This "push-pull" electronic arrangement makes the terminal carbon atom of the epoxide ring highly susceptible to nucleophilic attack. acs.orgscielo.br Studies have shown that this inherent reactivity is central to its role as an alkylating agent. acs.org

Conformational Analysis and Isomerism of the Epoxide Ring

Computational geometry optimizations are a standard first step in theoretical studies to determine the most stable three-dimensional structure of a molecule. For this compound, these calculations define the bond lengths, bond angles, and dihedral angles of its ground state. The molecule consists of a three-membered epoxide ring bonded to a cyano functional group. vulcanchem.com

While extensive conformational analyses are not the primary focus of the reviewed literature, the optimized geometries are crucial for subsequent calculations of reaction mechanisms. The relative orientation of the cyano group with respect to the epoxide ring is a key structural parameter. Studies investigating its reactions with other molecules inherently account for the molecule's stable conformation when calculating reactant and transition states. acs.orgacs.org The epoxide itself has a chiral center, meaning it can exist as two enantiomers, (R)-2-oxiranecarbonitrile and (S)-2-oxiranecarbonitrile, a factor that can be critical in stereoselective reactions, although many computational studies model the racemic mixture unless investigating specific enzymatic processes.

High-Level Reaction Mechanism Elucidation via Quantum Mechanical Methods

Quantum mechanical (QM) methods provide profound insights into the step-by-step mechanisms of chemical reactions involving this compound. nih.govmdpi.com Numerous computational studies have focused on elucidating the pathways of its alkylation reactions with biologically relevant nucleophiles, such as DNA bases and glutathione (B108866), as well as potential protective scavenger molecules. acs.orgacs.orgmdpi.com The predominant mechanism identified for these reactions is a bimolecular nucleophilic substitution (SN2). acs.orgacs.org In this process, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring and the formation of a new covalent bond. acs.orgmdpi.com

A cornerstone of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction pathway. pressbooks.pubwikipedia.org Using QM methods, the geometry of the transition state is located as a first-order saddle point on the potential energy surface, uniquely identified by having exactly one imaginary vibrational frequency. mdpi.com This imaginary frequency corresponds to the motion along the reaction coordinate, representing the bond-breaking and bond-forming processes. mdpi.com For the SN2 reaction of this compound, the TS structure shows the incoming nucleophile approaching a carbon of the epoxide ring while the corresponding C-O bond of the ring elongates. acs.orgacs.org

The activation free energy (ΔG‡) is the energy difference between the reactants and the transition state and is a critical determinant of the reaction rate. pressbooks.pub Lower activation energies correspond to faster reactions. Calculations have been performed to determine the ΔG‡ for the reaction of this compound with various molecules. These studies often compare the efficacy of potential scavengers by contrasting their reaction activation energies with that of guanine, the most reactive DNA base. srce.hrsrce.hr For instance, naringenin (B18129) was found to be a less potent scavenger against this compound because the calculated activation free energy for its reaction was significantly higher than for the reaction with guanine. srce.hrresearchgate.net In contrast, srce.hr-gingerol was shown to be a potentially effective scavenger. mdpi.com

| Reactant | Computational Method | Solvation Model | Activation Energy (kcal/mol) | Source |

|---|---|---|---|---|

| srce.hr-Gingerol | HF/various | Gas Phase | 19 - 21 | mdpi.com |

| Glutathione | HF/various | Gas Phase | 26 - 27 | mdpi.com |

| Naringenin | HF/6-311++G(d,p) | Vacuum | 27.28 | srce.hrresearchgate.net |

| Guanine | HF/6-311++G(d,p) | Langevin Dipoles (LD) | Agreement with experiment | acs.org |

| (+)-Catechin | M11-L/6-311++G(d,p) | SMD | Higher than for glutathione | mdpi.com |

The potential energy surface (PES) is a conceptual and mathematical map of the energy of a molecular system as a function of its geometry. wikipedia.org For a chemical reaction, a simplified one-dimensional slice of the PES is often analyzed, known as the reaction coordinate diagram. pressbooks.pub Computational chemists map this coordinate by performing calculations at various points along the reaction pathway. Relaxed PES scans are a common technique used to locate the approximate structure of the transition state before it is precisely optimized. srce.hrmdpi.com

The reaction coordinate for the alkylation by this compound typically involves the distance between the attacking nucleophile and the epoxide carbon, as well as the length of the C-O bond being broken. acs.orgmdpi.com Analysis of the reaction coordinate confirms the concerted nature of the SN2 mechanism, where bond formation and bond cleavage occur in a single, continuous step. acs.org

Transition State Characterization and Activation Free Energy Calculations

Molecular Dynamics Simulations to Understand Solvent and Environmental Effects

While full molecular dynamics (MD) simulations for this compound were not detailed in the reviewed literature, the significant influence of the cellular environment, which is primarily aqueous, has been consistently investigated using implicit solvation models. nih.govresearchgate.netmdpi.com These models, such as the Polarizable Continuum Model (PCM), the Langevin Dipoles (LD) model, and the SMD solvation model, are computationally efficient ways to account for the effects of a solvent on the electronic structure and energetics of a reaction. acs.orgmdpi.comsrce.hrmdpi.com

These studies show that the solvent environment can significantly alter activation free energies. acs.org For example, the reactivity of different ionic species of polyphenolic scavengers can change dramatically when moving from a vacuum (gas phase) calculation to a solvated model. acs.org The inclusion of these models is crucial for obtaining results that are comparable to experimental data, which are typically measured in solution. acs.orgnih.gov The combination of the Hartree-Fock method with the 6-311++G(d,p) basis set and the Langevin dipoles implicit solvation model was shown to provide the best agreement with the experimental activation barrier for the alkylation of nucleic bases by this compound. acs.orgnih.gov

Predictive Modeling of Reactivity and Selectivity

A major goal of computational chemistry is to build models that can accurately predict chemical reactivity and selectivity. For this compound, theoretical models have successfully predicted its behavior as a potent electrophile. acs.org Computational studies correctly forecast that the SN2 substitution by nucleophiles is the dominant reaction pathway, which aligns with the experimental hypothesis that this reaction, rather than the addition of its precursor acrylonitrile (B1666552), is responsible for its genotoxic properties. acs.orgnih.gov

Furthermore, these predictive models can determine the relative reactivity of this compound towards different nucleophiles. Calculations predicted the relative reactivity of CEO with all four DNA nucleobases, and the results were in agreement with experimentally observed adduct yields. acs.orgnih.gov This predictive power is also harnessed to screen potential chemopreventive agents. By calculating and comparing the activation free energies for the reaction of CEO with a potential scavenger versus its reaction with DNA (guanine), researchers can quantitatively assess the protective potential of the scavenger molecule. srce.hrmdpi.com This approach forms a solid basis for further experimental studies and the development of novel dietary supplements. nih.govmdpi.com

Sophisticated Spectroscopic Methods for Mechanistic and Structural Elucidation of 2 Cyanoethylene Oxide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 2-cyanoethylene oxide. longdom.org Advanced 2D NMR methods are particularly powerful for unambiguously determining stereochemistry and analyzing dynamic processes. longdom.orgwikipedia.org

Two-dimensional Correlation Spectroscopy (COSY) is instrumental in establishing the connectivity of protons within a molecule. longdom.org For derivatives of this compound, COSY spectra can reveal distinct correlation patterns that help differentiate between diastereomers by highlighting differences in their three-dimensional arrangements. longdom.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides correlations between protons and directly attached heteroatoms, most commonly ¹³C. wikipedia.org This is crucial for assigning carbon signals in the complex spectra of this compound adducts.

In studies of DNA adducts formed from this compound, two-dimensional NMR spectroscopy has been used to characterize products such as 2-cyano-2-hydroxyethyl phosphotriesters. nih.govrsc.org These advanced NMR experiments are often used in conjunction with other techniques to provide a comprehensive structural picture. chemrxiv.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Epoxide Ring Protons | 2.5 - 3.5 | 45 - 55 | Chemical shifts are highly dependent on substitution and solvent. |

| Cyano Group Carbon | 115 - 120 | The cyano group is a key functional group. | |

| Adduct-specific signals | Variable | Variable | The specific chemical shifts will depend on the nature of the adduct formed. |

This table presents generalized data; specific values can vary based on the molecular context and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and monitoring the progress of reactions involving this compound. elsevier.comapacwomen.ac.in These methods probe the vibrational modes of molecules, providing a unique "fingerprint" for different compounds. nih.gov

IR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule during a vibration. apacwomen.ac.inresearchgate.net Key characteristic absorptions for this compound and its reaction products would include:

Nitrile (C≡N) stretch: A sharp, intense band typically appearing in the 2210-2260 cm⁻¹ region.

Epoxide ring vibrations: Asymmetric C-O-C stretching around 1250 cm⁻¹ and other ring deformations in the 800-950 cm⁻¹ range.

Hydroxyl (O-H) stretch: A broad band in the 3200-3600 cm⁻¹ region, which would appear upon ring-opening of the epoxide by a nucleophile to form a hydroxyethyl (B10761427) derivative.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR spectroscopy. apacwomen.ac.inresearchgate.net It is often more effective for detecting symmetric vibrations and can be used in aqueous solutions, which is advantageous for monitoring biological reactions. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of a molecule. elsevier.comapacwomen.ac.in These techniques can be used for the non-destructive monitoring of reactions, allowing for real-time analysis of the consumption of reactants and the formation of products. nih.gov

Table 2: Key Vibrational Frequencies for this compound and Related Structures

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| Nitrile (C≡N) | 2210 - 2260 | IR, Raman |

| Epoxide Ring (asymmetric stretch) | ~1250 | IR |

| Epoxide Ring (breathing) | 800 - 950 | IR, Raman |

| Hydroxyl (O-H) | 3200 - 3600 | IR |

| Carbonyl (C=O) | 1650 - 1750 | IR, Raman |

This table provides a general guide to expected vibrational frequencies.

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Products and Adducts

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification and structural elucidation of complex reaction products and adducts of this compound, particularly in biological systems. nih.gov The high accuracy of mass measurements allows for the determination of elemental compositions, which is invaluable for identifying unknown compounds. rsc.org

When this compound reacts with biological macromolecules like DNA, it can form a variety of adducts. rsc.org HRMS, often coupled with liquid chromatography (LC-MS), is used to separate and identify these adducts. nih.govresearcher.life Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ions and analyzing the resulting product ions. nih.govacs.org This fragmentation pattern serves as a fingerprint for the specific adduct and can reveal the site of modification on the biomolecule.

For example, HRMS has been instrumental in characterizing DNA adducts formed by this compound, such as modifications to the phosphate (B84403) backbone. nih.govrsc.org The technique's sensitivity allows for the detection of these adducts at very low levels. nih.gov

Table 3: Application of Mass Spectrometry in the Analysis of this compound Adducts

| Mass Spectrometry Technique | Application | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of adducts. | Elemental composition of the adduct. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of adducts from complex mixtures. | Retention time and mass-to-charge ratio of individual adducts. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of adducts through fragmentation. | Information on the site of adduction and the structure of the modification. |

X-ray Crystallography of Co-Crystals and Complex Derivatives

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. acs.orgresearchgate.net While obtaining single crystals of a reactive molecule like this compound itself can be challenging, the technique is highly applicable to its more stable derivatives or co-crystals. researchgate.netnih.gov

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. nih.gov Forming co-crystals of a this compound derivative with a suitable co-former can facilitate crystallization and allow for detailed structural analysis. This approach can reveal the precise stereochemistry, bond lengths, and bond angles of the derivative, as well as the nature of the intermolecular interactions.

The crystal structure of a derivative, for instance, a product of the reaction between this compound and a nucleophile, can confirm the regioselectivity and stereoselectivity of the reaction. This information is crucial for understanding the reaction mechanism. While direct crystallographic data on this compound is scarce in the public domain, the principles of using X-ray crystallography on its derivatives are well-established for similar small molecules. ugr.es

Chiroptical Spectroscopic Techniques for Enantiomeric Purity and Absolute Configuration Determination

This compound is a chiral molecule, and its enantiomers can exhibit different biological activities. Chiroptical spectroscopic techniques are essential for determining the enantiomeric purity and absolute configuration of chiral compounds. nih.govmdpi.comsioc-journal.cn These methods rely on the differential interaction of chiral molecules with polarized light. sioc-journal.cn

The main chiroptical techniques include:

Optical Rotation (OR): Measures the rotation of the plane of plane-polarized light by a chiral sample.

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Vis region. nih.gov

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized light in the infrared region. nih.gov

For molecules like this compound, which may not have a strong chromophore for ECD, VCD can be a particularly powerful tool. nih.gov The determination of absolute configuration often involves comparing the experimentally measured chiroptical spectra with those predicted by quantum chemical calculations for each enantiomer. mdpi.com These techniques are non-destructive and can be used to analyze samples in solution. nih.gov They are critical for quality control in asymmetric synthesis and for understanding the stereochemical aspects of the interactions of this compound with other chiral molecules. researchgate.net

Diversified Applications of 2 Cyanoethylene Oxide in Synthetic Chemistry and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The dual functionality of 2-cyanoethylene oxide renders it an important intermediate for constructing more complex molecular architectures. lookchem.com The epoxide ring is susceptible to ring-opening reactions by various nucleophiles, while the cyano group can undergo hydrolysis, reduction, or cycloaddition reactions, providing multiple pathways for molecular elaboration.

As a heterocycle itself, this compound serves as a key starting material for the synthesis of other more complex heterocyclic systems. lookchem.com The ring-opening of the epoxide, followed by intramolecular cyclization involving the nitrile group or other functionalities introduced during the reaction, can lead to the formation of various nitrogen- and oxygen-containing heterocyclic scaffolds. Its utility as a synthon is demonstrated by its role in producing downstream heterocyclic products, such as substituted tetrahydro-1,4-thiazines. lookchem.com These reactions are fundamental in medicinal chemistry and drug discovery, where heterocyclic cores are prevalent.

This compound is a recognized intermediate in the synthesis of a range of non-biological target molecules, including those with potential applications in the pharmaceutical industry. lookchem.com Its reactivity allows for the introduction of a cyanoethyl or hydroxy-cyanoethyl moiety into other molecules. This is illustrated by the variety of compounds that can be synthesized from it.

Table 1: Examples of Downstream Products from this compound This table showcases a selection of molecules synthesized using this compound as a key intermediate.

| Downstream Product | CAS Number | Molecular Formula |

| N-acetyl-S-(2-cyano-2-hydroxyethyl)-L-cysteine | 93827-07-7 | C8H12N2O4S |

| (3R,5S)-methyl 5-cyanotetrahydro-1,4-2H-thiazine-3-carboxylate | 93827-06-6 | C7H10N2O2S |

| (3R,5R)-methyl 5-cyanotetrahydro-1,4-2H-thiazine-3-carboxylate | 93921-43-8 | C7H10N2O2S |

| methyl 2-acetylthiazole-4-carboxylate | 76275-87-1 | C7H7NO3S |

| Glycidamide (B1671898) | 5694-00-8 | C3H5NO2 |

| Glycolonitrile | 107-16-4 | C2H3NO |

Data sourced from LookChem. lookchem.com

Formation of Heterocyclic Scaffolds

Monomer in the Development of Advanced Polymeric Materials

In the field of materials science, this compound (CEO) is utilized as a functional monomer for creating advanced polymers with tailored properties. Its ability to undergo ring-opening polymerization allows for its incorporation into polymer backbones, introducing the valuable cyano functionality.

Cyano-functional polyether copolymers are effectively synthesized through the cationic ring-opening copolymerization of this compound with other cyclic ethers, such as tetrahydrofuran (B95107) (THF). acs.orgacs.org This process is typically initiated by a catalyst like methyl trifluoromethanesulfonate (B1224126) (MeOTf). acs.orgacs.org The resulting copolymers, poly(tetrahydrofuran-co-cyano ethylene (B1197577) oxide) or P(THF-co-CEO), possess a polyether backbone decorated with pendant nitrile groups. acs.org The incorporation of the CEO monomer can be controlled to achieve varying functional group densities along the polymer chain. acs.orgacs.org

A significant advantage of using this compound as a comonomer is the ability to precisely tune the properties of the resulting copolymers by adjusting the monomer feed ratio. acs.org Research has demonstrated that varying the percentage of CEO incorporated into a poly(tetrahydrofuran) backbone allows for the systematic modification of the material's thermal and surface characteristics. acs.orgresearchgate.net This tunability is crucial for designing materials for specific applications.

Table 2: Tunable Properties of Poly(THF-co-CEO) Copolymers This table summarizes how key properties of P(THF-co-CEO) copolymers change with varying this compound (CEO) content.

| CEO Content (%) | Molecular Weight (g·mol⁻¹) | Polydispersity (Mw/Mn) | Melting Point (°C) | Water Contact Angle (°) |

| 3.3 | 5100 - 31900 | 1.31 - 1.74 | 30 | 72.7 |

| 8.4 | 5100 - 31900 | 1.31 - 1.74 | 21 | Tunable down to 17.8 |

| 29.3 | 5100 - 31900 | 1.31 - 1.74 | Not specified | Tunable down to 17.8 |

Data compiled from Macromolecules. acs.orgacs.org

Key tunable properties include:

Thermal Properties : The melting point of the copolymers decreases as the amount of incorporated CEO increases. For instance, the melting point drops from 30°C at 3.3% CEO content to 21°C at 8.4% CEO content. acs.orgacs.org

Surface Properties : The hydrophilicity of the polymer surface can be finely controlled. The contact angle of water on thin films of the copolymers can be adjusted over a wide range, from 72.7° down to 17.8°, by increasing the CEO fraction and through subsequent chemical modifications. acs.org

Solubility : The incorporation of the polar cyano group can enhance the water solubility of otherwise hydrophobic polymers like poly(tetrahydrofuran), leading to the creation of water-soluble polyethers. acs.org

Synthesis of Cyano-Functionalized Polyethers

Precursor in the Generation of Functionalized Molecules with Specific Chemical Properties

The pendant cyano groups introduced into polymers via this compound are not merely passive components; they serve as versatile chemical handles for post-polymerization modification. acs.org This allows for the synthesis of a wide range of functional polymers from a single copolymer precursor.

The nitrile groups on the P(THF-co-CEO) backbone can be readily converted into other functional groups through straightforward, one-step chemical procedures. acs.orgresearchgate.net For example, they can be:

Reduced to primary amine groups (–NH₂). acs.orgacs.org

Hydrolyzed to carboxylic acid groups (–COOH). acs.orgacs.org

This chemical versatility transforms the initial copolymer into a platform for creating multifunctional materials. For instance, the resulting polyTHF–COOH copolymers have been shown to influence inorganic crystallization processes. Studies have demonstrated that these carboxylated polymers can control the crystallite size during the mineralization of calcium carbonate (CaCO₃), with the degree of inhibition dependent on the density of carboxylic acid groups on the polymer chain. acs.org This highlights the role of this compound as a precursor to materials with highly specific and functional chemical properties.

Synthetic and Reactivity Studies of Analogues and Homologs of 2 Cyanoethylene Oxide

Systematic Studies of Substituted 2-Cyanoethylene Oxides

The synthesis of epoxides from olefins is a fundamental transformation in organic chemistry. However, the presence of electron-withdrawing substituents, such as a cyano group, on the double bond complicates this process. Standard epoxidation methods using peracids often fail for electron-deficient olefins. orgsyn.org This challenge has necessitated the development of alternative synthetic routes.

One successful approach involves the use of alkaline hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile attacking the electron-poor double bond. orgsyn.org This method has been effectively used for the epoxidation of olefins bearing multiple electron-withdrawing groups. For instance, tetracyanoethylene (B109619) can be epoxidized using hydrogen peroxide in a suitable solvent like acetonitrile. orgsyn.org The strong electron-withdrawing nature of the four cyano groups sufficiently diminishes the electron density of the double bond, allowing it to be attacked by hydrogen peroxide without the need for a base, although mild bases like pyridine (B92270) can be used for less electrophilic olefins. orgsyn.org

Systematic studies have also been conducted on the synthesis of various substituted cyano-containing glycidyl (B131873) ethers. These compounds, which are homologs of 2-cyanoethylene oxide, can be prepared through specific multi-step syntheses. For example, ß-cyanoethyl glycidyl ether (CEGE) is synthesized from the reaction of epichlorohydrin (B41342) with 3-hydroxypropionitrile. tandfonline.com Similarly, cyanomethyl glycidyl ether (CMGE) and ß-chloro-ß-cyanoethyl glycidyl ether (Cl-CEGE) have been synthesized, demonstrating methods to introduce different substituents alongside the cyano and epoxide functionalities. tandfonline.com

Comparative Reactivity and Structure-Activity Relationships among Related Epoxides

The reactivity of cyano-substituted epoxides differs significantly from that of simple hydrocarbon epoxides like propylene (B89431) oxide or ethylene (B1197577) oxide. orgsyn.orgmt.com The electron-withdrawing cyano group polarizes the C-C bond of the oxirane ring, making it susceptible to unique cleavage reactions. Tetracyanoethylene oxide, for example, does not undergo typical epoxide reactions but instead can cleave when treated with nucleophilic reagents to yield dicyanomethylene and carbonyl cyanide. orgsyn.org It can also undergo thermal addition reactions to aromatic compounds like benzene. orgsyn.org

This compound (CEO) is recognized as a direct-acting mutagen, and its reactivity with biological nucleophiles has been studied in detail. nih.gov In vitro studies with calf thymus DNA have shown that CEO reacts at neutral pH to form several distinct adducts. nih.gov The reaction with deoxyadenosine (B7792050) (dAdo) yields N6-(2-hydroxy-2-carboxyethyl)-dAdo and 1,N6-etheno-dAdo, while reaction with deoxycytidine (dCyd) leads to 3-(2-hydroxy-2-carboxyethyl)uridine after deamination. nih.gov The major adducts are formed with deoxyguanosine (dGuo) and thymidine (B127349) (dThd). nih.gov These findings highlight the specific reaction pathways dictated by the cyano-epoxide structure.

| Reactant Nucleoside | Resulting Adduct | Yield (nmol/mg DNA) |

|---|---|---|

| Deoxyadenosine (dAdo) | N6-(2-hydroxy-2-carboxyethyl)-dAdo | 2 |

| Deoxyadenosine (dAdo) | 1,N6-etheno-dAdo (ε-dAdo) | 11 |

| Deoxycytidine (dCyd) | 3-(2-hydroxy-2-carboxyethyl)uridine (3-HOCE-dUrd) | 80 |

| Deoxyguanosine (dGuo) | 7-(2-oxoethyl)-Guanine (7-OXE-Gua) | 110 |

| Thymidine (dThd) | 3-(2-oxoethyl)-Thymidine (3-OXE-dThd) | 1 |

Structure-activity relationship (SAR) studies reveal the critical role of the cyano group in molecular interactions. In the context of enzyme inhibition, the cyano group can participate in hydrogen bonding with a receptor site, and its replacement can lead to a significant drop in biological activity. drugdesign.org For instance, in the development of inhibitors for soluble epoxide hydrolase (sEH), a series of fluorescent α-cyanocarbonate epoxides were designed. nih.gov The human sEH enzyme showed the highest specificity for cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate, demonstrating a clear SAR where the cyano-epoxide structure is tuned for specific enzymatic recognition. nih.gov

Novel Synthesis and Applications of Cyano-Containing Oxiranes

Research into cyano-containing oxiranes has led to novel synthetic methods and diverse applications, particularly in polymer science and biochemical assays. A key application is the production of specialty elastomers. tandfonline.com The polymerization of α-epoxy nitriles like ß-cyanoethyl glycidyl ether (CEGE), often in co- and terpolymerizations with other alkylene oxides, yields vulcanizable elastomers. tandfonline.com These polymers exhibit an excellent balance of solvent resistance and low-temperature flexibility, properties conferred by the polar nitrile group and the polyalkylene ether backbone, respectively. tandfonline.com

Another significant application is the use of bespoke cyano-epoxides as biochemical tools. Specifically designed α-cyanocarbonate epoxides serve as fluorescent substrates for enzymes like soluble epoxide hydrolase (sEH). nih.govinrae.fr Hydrolysis of the epoxide ring by the enzyme releases a highly fluorescent product, providing a sensitive method for assaying enzyme activity and screening for potent inhibitors. nih.gov This represents a sophisticated application where the reactivity of the cyano-epoxide is harnessed for analytical purposes.

The synthesis of these specialized oxiranes often requires tailored approaches. Epicyanohydrin, the direct cyano-analog of epichlorohydrin, has been successfully synthesized, although it failed to polymerize under the tested conditions. tandfonline.com The synthesis of other cyano epoxides, such as ß-cyanoethyl glycidyl ether and cyanomethyl glycidyl ether, has been achieved and optimized, providing a toolkit of monomers for advanced polymer synthesis. tandfonline.com

| Compound Name | Abbreviation | Primary Application | Reference |

|---|---|---|---|

| ß-Cyanoethyl glycidyl ether | CEGE | Monomer for solvent-resistant elastomers | tandfonline.com |

| Cyanomethyl glycidyl ether | CMGE | Monomer for specialty elastomers | tandfonline.com |

| ß-Chloro-ß-cyanoethyl glycidyl ether | Cl-CEGE | Monomer for vulcanizable elastomers | tandfonline.com |

| Epicyanohydrin | EPICN | Synthetic intermediate | tandfonline.com |

| cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate | CNMPC | Fluorescent substrate for soluble epoxide hydrolase assays | nih.govinrae.fr |

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of reactive intermediates like 2-cyanoethylene oxide. These computational tools can analyze vast datasets to predict reaction outcomes, identify potential metabolic pathways, and guide the design of novel chemical transformations with greater speed and accuracy than traditional methods. chemcopilot.com

Recent progress has seen the development of deep learning models, such as convolutional neural networks, to accurately predict the sites of epoxidation on various molecules. acs.org Such models, trained on extensive databases of epoxidation reactions, could be adapted to predict the metabolic formation of this compound from its precursor, acrylonitrile (B1666552), under various biological conditions. researchgate.netnih.gov This predictive power is crucial for understanding its toxicological profile and for designing strategies to mitigate its formation. mdpi.commdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application Area | Specific Task for this compound | Potential Impact |

|---|---|---|

| Reaction Prediction | Predict the products and yields of CEO with various nucleophiles. | Accelerates the discovery of new chemical transformations and understanding of degradation pathways. |

| Metabolism Prediction | Model the cytochrome P450-mediated epoxidation of acrylonitrile to CEO. europa.eu | Enhances toxicological risk assessment and the design of safer alternatives. |

| QSAR/ADMET Modeling | Predict the quantitative structure-activity relationship (QSAR) and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. researchgate.net | Facilitates the early-stage identification of potential hazards and the development of detoxification strategies. |

| Retrosynthesis | Propose synthetic pathways for complex molecules using CEO as a reactive intermediate. | Expands the synthetic utility of CEO in a controlled manner. |

| Catalyst Design | Identify potential catalysts for the selective transformation or degradation of CEO. | Guides the development of efficient and green chemical processes. |

Continuous Flow Chemistry Approaches for Scalable Synthesis

Continuous flow chemistry offers significant advantages for handling highly reactive and potentially hazardous compounds like this compound. numberanalytics.com By conducting reactions in small, continuous streams within microreactors, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and scalability. orientjchem.org

A key benefit of flow chemistry is the ability to generate and use unstable intermediates in situ. This minimizes the accumulation of hazardous materials and allows for reactions that are difficult or dangerous to perform in traditional batch reactors. epa.gov For a reactive epoxide like CEO, this approach would enable its controlled generation from acrylonitrile and immediate use in a subsequent reaction step, such as a ring-opening transformation, within a closed and automated system. mdpi.com This "telescoped" process improves safety and can lead to higher yields of the desired product. mdpi.com

Research has demonstrated the successful continuous flow synthesis of various epoxides, often employing techniques that could be adapted for CEO. numberanalytics.com These methods allow for precise control over stoichiometry and residence time, which is critical for maximizing selectivity and minimizing the formation of unwanted byproducts. The enhanced heat and mass transfer in microreactors prevents the formation of hotspots, which is crucial for managing the exothermic nature of many epoxidation and ring-opening reactions. orientjchem.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Reactive Epoxides

| Feature | Batch Synthesis | Continuous Flow Synthesis | Relevance for this compound |

|---|---|---|---|

| Safety | Accumulation of large quantities of reactive material. | Small reaction volumes at any given time, enabling better control. | Significantly reduces risks associated with handling a toxic and reactive compound. |

| Heat Transfer | Often poor, leading to potential thermal runaways. | Excellent surface-area-to-volume ratio allows for rapid heat dissipation. | Crucial for controlling exothermic reactions and preventing decomposition. |

| Mass Transfer | Can be inefficient, leading to side reactions. | Efficient mixing leads to improved reaction rates and selectivity. | Ensures consistent product quality and higher yields. |

| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer or in parallel. | Allows for production from research to industrial scale with predictable outcomes. |

| In Situ Generation | Difficult to integrate multiple steps seamlessly. | Ideal for generating unstable reagents or intermediates for immediate use. | Enables the safe generation and consumption of CEO in a single, integrated process. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Emerging catalytic technologies based on photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional chemical transformations. orientjchem.orgnumberanalytics.com These methods utilize light or electricity to drive chemical reactions, often under mild conditions and with high selectivity, making them attractive for the synthesis and functionalization of sensitive molecules like this compound.

Photocatalysis uses semiconductor materials or molecular photosensitizers that, upon light absorption, can initiate chemical reactions. beilstein-journals.org This approach could be used to either synthesize CEO from acrylonitrile or to transform CEO into other valuable chemicals. For example, photocatalytic systems have been developed for the epoxidation of alkenes using benign oxidants like molecular oxygen. orientjchem.org Conversely, photocatalysis can also drive the functionalization of molecules through hydrogen atom transfer (HAT) or other radical-mediated pathways, which could be applied to the C-H bonds of polyethers using alkenes with nitrile or epoxide groups. nih.govacs.org

Electrocatalysis employs an electrical potential to drive redox reactions at an electrode surface. nih.gov This technique is gaining traction for organic synthesis as it replaces harsh chemical oxidants or reductants with electrons, a traceless reagent. rsc.org Electrocatalytic methods for epoxidation, sometimes using water as the oxygen source, are being explored as a sustainable route to epoxides. acs.org Additionally, the nitrile group in CEO could be a target for electrocatalytic hydrogenation to produce primary amines, a reaction that has been demonstrated on other nitriles using copper electrocatalysts. nsf.gov These electrochemical methods offer precise control over reactivity by simply tuning the applied potential. rsc.org

Table 3: Emerging Catalytic Methodologies for this compound

| Methodology | Principle | Potential Application for CEO | Key Advantages |

|---|---|---|---|

| Photocatalysis | Uses light to activate a catalyst (e.g., semiconductor, porphyrin) to generate reactive species. beilstein-journals.org | Selective epoxidation of acrylonitrile; C-H functionalization or ring-opening reactions of CEO. nih.govbeilstein-journals.org | Mild reaction conditions (room temp, atmospheric pressure); uses light as a sustainable energy source. |